molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

カタログ番号: B1294724
CAS番号: 34846-64-5
分子量: 154.17 g/mol
InChIキー: QZZYYBQGTSGDPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-quinolinecarbonitrile often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions, particularly at the cyano group, to form various derivatives.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the quinoline ring system or the cyano group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles, with reactions typically conducted under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring or the cyano group.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

3-Quinolinecarbonitrile derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds derived from this compound can inhibit key signaling pathways involved in cancer progression, such as the c-Met and epidermal growth factor receptor (EGFR) pathways. For instance, a study highlighted the development of ethynyl-3-quinolinecarbonitriles as inhibitors of c-Src kinase, demonstrating promising results in inhibiting cancer cell proliferation . The ability to modify the quinoline scaffold allows for the design of new compounds with enhanced biological activity.

1.2 Targeting Protein Kinases

The quinoline ring system is recognized for its effectiveness in targeting various protein kinases, which are crucial in cancer therapy. Several quinoline derivatives have been approved for clinical use as anticancer drugs due to their ability to inhibit specific kinases involved in tumor growth. Notably, compounds such as bosutinib and lenvatinib have shown efficacy against chronic myelogenous leukemia and differentiated thyroid cancers, respectively . The ongoing research into this compound derivatives continues to reveal their potential as effective kinase inhibitors.

Material Science Applications

2.1 Plasma-Polymerized Films

This compound has been utilized to create plasma-polymerized thin films, which exhibit unique optical properties. A study demonstrated that plasma-polymerized this compound films emit blue light with a peak at approximately 475 nm, making them suitable for applications in light-emitting diodes (LEDs) and photodiodes . These films show stability and appropriate electroluminescent properties, indicating their potential use in optoelectronic devices.

2.2 Synthesis of Nanoparticles

The compound has also been explored for the synthesis of nanoparticles due to its ability to interact with various materials. The incorporation of this compound into nanoparticle systems enhances their stability and functionality for biomedical applications, including drug delivery and bioimaging . This versatility underscores its importance in nanotechnology and materials science.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityEthynyl-3-quinolinecarbonitriles inhibit c-Src kinase; promising for cancer therapy ,
Material SciencePlasma-polymerized films show blue emission; potential for LED applications
Nanoparticle SynthesisEnhances stability and functionality; applicable in drug delivery systems

作用機序

The mechanism of action of 3-quinolinecarbonitrile and its derivatives often involves the inhibition of specific kinases and enzymes. For example, certain derivatives act as dual inhibitors of Src and Abl kinases, blocking the phosphorylation of proteins involved in cell proliferation and survival . This inhibition leads to the suppression of signaling pathways that promote cancer cell growth, making these compounds effective anticancer agents.

類似化合物との比較

Uniqueness of 3-Quinolinecarbonitrile: this compound stands out due to its unique quinoline ring system, which provides distinct chemical properties and reactivity compared to its pyridine analogs

生物活性

3-Quinolinecarbonitrile, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a quinoline ring with a cyano group at the 3-position. The general formula can be represented as follows:

C9H6N2\text{C}_9\text{H}_6\text{N}_2

The synthesis of this compound derivatives has been achieved through various methods, including solvent-free one-pot reactions that yield high purity and efficiency. For instance, a recent study reported an environmentally friendly synthesis method that produced derivatives with significant yields and minimal environmental impact .

This compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer progression. Notably, it has been identified as a potent inhibitor of Src kinase, which plays a crucial role in tumor cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance its inhibitory potency against Src kinase.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups at C-4 (such as chloro or methoxy) significantly increases the compound's potency .
  • Binding Affinity : Molecular docking studies have revealed that this compound binds effectively to the ATP-binding site of Src kinase, demonstrating competitive inhibition .

Antitumor Activity

This compound and its derivatives have shown promising antitumor activities across various cancer cell lines:

CompoundCancer TypeIC50 (nM)Reference
7-Alkoxy-4-anilino-3-quinolinecarbonitrilesColon Cancer2.1 (enzymatic)
N-(3-cyano-6-methyl-4-anilinoquinoline-7-yl) amidesLeukemia<100
Ethynyl-and ethenyl-substituted derivativesVarious tumors0.6 (enzymatic)

The compound's efficacy was compared to established drugs like Bosutinib, with some derivatives exhibiting equal or superior activity against specific cancer types .

Case Studies

  • Leukemia Treatment : A study demonstrated that certain derivatives of this compound effectively inhibited cell proliferation in leukemia models, showcasing their potential as therapeutic agents against hematological malignancies .
  • Xenograft Models : In vivo studies using xenograft models indicated that 7-alkene derivatives not only inhibited tumor growth but also had favorable pharmacokinetic profiles, making them suitable candidates for further clinical development .

化学反応の分析

Nucleophilic Substitution Reactions

3-Quinolinecarbonitrile undergoes nucleophilic substitution at the 4-position due to electron-deficient aromatic systems. Key reactions include:

Reaction Type Reagents/Conditions Products Key Findings
Chlorine Substitution Amines (R-NH₂), polar aprotic solvents (DMF, DMSO), 80–100°C 4-Amino-3-quinolinecarbonitrile derivativesSelectivity depends on steric/electronic effects of substituents .
Fluorine Displacement Alkoxides (RO⁻), thiols (RSH), POCl₃ catalysis 7-Alkoxy/7-thioether-3-quinolinecarbonitrilesMicrowave-assisted methods improve yields (85–92%) .
Aromatic Ring Substitution Grignard reagents (R-Mg-X), THF, 0–25°C 1,4-Addition products (e.g., 4-alkyl-3-quinolinecarbonitriles)Phenylmagnesium bromide favors 1,2-addition; methylmagnesium iodide favors 1,4-addition .

Cyano Group Transformations

The C≡N group participates in hydrolysis, reduction, and cycloaddition:

Reaction Type Reagents/Conditions Products Key Findings
Hydrolysis H₂SO₄ (concd), H₂O, reflux 3-Quinolinecarboxamide or 3-quinolinecarboxylic acidAcidic conditions yield carboxylic acids; milder conditions favor amides .
Reduction LiAlH₄, THF, 0°C 3-AminomethylquinolineComplete reduction requires stoichiometric LiAlH₄ .
Cycloaddition NaN₃, Cu(I) catalysis, 120°C Tetrazolo[1,5-a]quinoline derivativesReaction proceeds via Huisgen cycloaddition .

Electrophilic Aromatic Substitution

Despite electron-withdrawing cyano groups, electrophilic substitution occurs at 6- and 8-positions :

Reaction Type Reagents/Conditions Products Key Findings
Nitration HNO₃/H₂SO₄, 0–5°C 6-Nitro-3-quinolinecarbonitrileNitro group directs further substitutions to the 8-position .
Sulfonation SO₃, DCM, 25°C 8-Sulfo-3-quinolinecarbonitrileLimited regioselectivity due to competing reaction pathways .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Reagents/Conditions Products Key Findings
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C 4-Aryl-3-quinolinecarbonitrilesElectron-deficient aryl boronic acids enhance yields (70–85%) .
Heck Reaction Pd(OAc)₂, alkenes, NEt₃, DMF 7-Alkenyl-3-quinolinecarbonitrilesStereoselectivity depends on alkene structure .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing cyano group .
  • Grignard Additions : 1,4-Adducts form due to conjugation between the cyano group and aromatic π-system .
  • Catalytic Coupling : Pd(0) intermediates facilitate oxidative addition with aryl halides .

Industrial and Pharmaceutical Relevance

  • Bosutinib Synthesis : 4-(2,4-Dichloro-5-methoxyanilino)-3-quinolinecarbonitrile derivatives are intermediates in Src/Abl kinase inhibitors .
  • Scale-Up Challenges : Phosphorus oxychloride-mediated chlorination requires strict temperature control to avoid side reactions .

特性

IUPAC Name

quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYYBQGTSGDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188400
Record name Quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34846-64-5
Record name 3-Quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34846-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinolinecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GHZ8PDL63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3-bromoquinoline (1-Im-10, 1.5 g) and CuCN (3 eq) in 10 mL of pyridine in a 25 mL microwave tube was heated at 250° C. for 30 min in a microwave. This was repeated 10 times and the reactions were combined and diluted with 200 mL of EtOAc. The solids were removed by filtration and the EtOAc solution concentrated. The residue was taken up in a solution prepared from 80 mL of 30% aqueous NH3 and 800 mL of water. This was extracted with EtOAc (4×800 mL) then the combined extracts were dried with anhydrous Na2SO4, concentrated and purified by silica gel chromatography (PE:EtOAc=3:1) to give quinoline-3-carbonitrile (2-Im-10).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure used to prepare Example 15, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile (200 mg, 0.55 mmol) and 3-(4-methyl)piperazin-1-yl)propanol provided 71 mg of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methyl)piperazin-1-yl)propoxy]-3-quinolinecarbonitrile, mp 154-155° C.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.0 mmol), dried KI (32 mg, 0.168 mmol, 20 mol %) and CuI (56 mg, 0.337 mmol, 10 mol %), evacuated and backfilled with argon three times. 3-Bromoquinoline (225 μL, 1.66 mmol), N,N′-dimethylethylenediamine (180 μL, 1.69 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 188 mg (74% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
56 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-Quinolinecarbonitrile
Reactant of Route 4
3-Quinolinecarbonitrile
Reactant of Route 5
3-Quinolinecarbonitrile
Reactant of Route 6
3-Quinolinecarbonitrile
Customer
Q & A

Q1: What is the primary biological target of 3-quinolinecarbonitrile derivatives?

A1: Numerous studies highlight that appropriately substituted 3-quinolinecarbonitriles exhibit potent inhibitory activity against tyrosine kinases, particularly Src family kinases. [, , , ]

Q2: How do these compounds interact with Src kinase?

A2: Research indicates that 3-quinolinecarbonitriles bind to the ATP-binding site of Src kinase, acting as competitive inhibitors. This interaction disrupts the kinase's ability to phosphorylate downstream substrates, thereby interfering with cellular signaling cascades. [, , ]

Q3: What are the downstream consequences of Src kinase inhibition by this compound derivatives?

A3: Src kinase inhibition can impact various cellular processes, including proliferation, survival, angiogenesis, and migration. In the context of cancer, inhibiting Src kinase with 3-quinolinecarbonitriles has demonstrated antiproliferative effects and reduced tumor growth in preclinical models. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C10H6N2, and the molecular weight is 154.17 g/mol.

Q5: What are some key spectroscopic features of this compound?

A5: Infrared (IR) spectroscopy reveals a characteristic sharp peak for the nitrile (C≡N) group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the hydrogen and carbon atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [, ]

Q6: Has the stability of this compound been investigated under plasma polymerization conditions?

A6: Yes, research has explored the plasma polymerization of this compound. Findings suggest the formation of a conjugated polynitrile thin film with potential applications in optoelectronic devices. [, ]

Q7: Are there reports on the catalytic properties of this compound itself?

A7: While the provided research focuses primarily on the biological activity of this compound derivatives, there's limited information on the catalytic properties of the unsubstituted compound itself.

Q8: Have computational methods been employed to study this compound derivatives?

A8: Yes, quantitative structure-activity relationship (QSAR) studies, molecular docking, and other computational approaches have been used to investigate the relationship between the structure of this compound derivatives and their Src kinase inhibitory activity. These studies help guide the design of more potent and selective inhibitors. [, , ]

Q9: How do substituents on the 4-anilino group of this compound influence Src kinase inhibition?

A9: Research suggests that the size and electronic properties of substituents at the 4-anilino position significantly impact Src kinase inhibitory activity. For instance, incorporating a 2,4-dichloro-5-methoxyphenyl group at this position has yielded potent Src inhibitors. [, , ]

Q10: What is the impact of modifying the 7-position of the this compound core?

A10: Introducing various groups, such as alkoxy, propoxy, furyl, thienyl, or ethynyl substituents, at the 7-position has led to diverse pharmacological profiles. These modifications can affect Src kinase inhibitory activity, cellular potency, and selectivity. [, , , , ]

Q11: Are there specific formulation strategies mentioned to enhance the stability, solubility, or bioavailability of this compound derivatives?

A11: While the provided research highlights the development of crystalline forms of certain this compound derivatives, detailed formulation strategies are not extensively discussed. []

Q12: Do the research papers provide details about the SHE (Safety, Health, and Environment) aspects of working with this compound and its derivatives?

A12: The provided research primarily focuses on the chemical and biological aspects of this compound derivatives. Detailed SHE considerations are not explicitly outlined.

Q13: Have the pharmacokinetic properties of this compound derivatives been investigated?

A13: Yes, some studies have explored the ADME (absorption, distribution, metabolism, excretion) characteristics of specific this compound analogs. For example, researchers have examined plasma levels and oral bioavailability in relation to structural modifications. []

Q14: What in vitro and in vivo models have been used to assess the efficacy of this compound derivatives?

A14: In vitro studies have utilized various cancer cell lines to evaluate antiproliferative effects, cell cycle arrest, and apoptosis induction. In vivo efficacy has been investigated in rodent xenograft models to assess tumor growth inhibition following treatment with this compound inhibitors. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。